![molecular formula C25H28N4O3S B3294444 N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide CAS No. 887205-89-2](/img/structure/B3294444.png)
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide
Overview
Description
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide is a chemical compound that is widely used in scientific research. It is commonly referred to as BNTX, and it belongs to the class of compounds known as benzamides. BNTX is a potent and selective antagonist of the dopamine D3 receptor, and it has been shown to have a wide range of applications in the field of neuroscience research.
Mechanism of Action
BNTX exerts its pharmacological effects by binding to the dopamine D3 receptor and blocking its activity. This results in a decrease in dopamine signaling in the brain, which can have a wide range of effects on behavior and physiology. BNTX has been shown to be highly selective for the dopamine D3 receptor, and it does not interact with other dopamine receptors or other neurotransmitter systems.
Biochemical and Physiological Effects:
BNTX has been shown to have a wide range of biochemical and physiological effects in animal models. It has been shown to decrease drug-seeking behavior in rats trained to self-administer cocaine, suggesting that it may have potential as a treatment for drug addiction. BNTX has also been shown to improve motor function in animal models of Parkinson's disease, suggesting that it may have potential as a treatment for this condition.
Advantages and Limitations for Lab Experiments
BNTX has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. BNTX is also relatively stable and easy to handle, which makes it a convenient compound to work with in the laboratory.
However, there are also some limitations to the use of BNTX in laboratory experiments. One limitation is that it is a relatively expensive compound, which may limit its use in some research settings. Additionally, BNTX has a relatively short half-life in vivo, which may limit its usefulness in certain experimental paradigms.
Future Directions
There are several potential future directions for research on BNTX. One area of interest is the role of the dopamine D3 receptor in addiction and other neuropsychiatric disorders. BNTX may have potential as a treatment for these conditions, and further research is needed to explore this possibility.
Another area of interest is the development of new compounds that are more selective and potent than BNTX. This may lead to the development of more effective treatments for addiction, Parkinson's disease, and other conditions.
In conclusion, BNTX is a potent and selective antagonist of the dopamine D3 receptor that has a wide range of applications in scientific research. It has been shown to have potential as a treatment for addiction and Parkinson's disease, and further research is needed to explore these possibilities. While there are some limitations to the use of BNTX in laboratory experiments, its unique pharmacological properties make it a valuable tool for studying the role of the dopamine D3 receptor in various physiological processes.
Scientific Research Applications
BNTX has been extensively studied for its role in the regulation of dopamine signaling in the brain. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in several physiological processes, including reward, motivation, and addiction. BNTX has been shown to have a wide range of applications in the field of neuroscience research, including the study of drug addiction, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c1-19(26-25(30)21-9-11-22(12-10-21)29(31)32)24(23-8-5-17-33-23)28-15-13-27(14-16-28)18-20-6-3-2-4-7-20/h2-12,17,19,24H,13-16,18H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTZLNSGAZKAIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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